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Executive Summary

Inavolisib (formerly GDC-0077) is a potent, orally bioavailable, and highly selective small-
molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3Ka) isoform.[1][2][3][4] It is
distinguished by its dual mechanism of action: not only does it competitively inhibit the ATP-
binding site of PI3Ka, but it also uniquely promotes the degradation of the mutated p110a
catalytic subunit, the protein encoded by the PIK3CA gene.[5][6][7][8] This leads to a sustained
and profound suppression of the PISK/AKT/mTOR signaling pathway, which is a critical driver
of cell growth, proliferation, and survival in many cancers.[8][9][10] Approved by the FDA in
October 2024 under the brand name ltovebi, inavolisib is indicated for the treatment of
patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or
metastatic breast cancer, in combination with palbociclib and fulvestrant.[6][7][11] Its high
selectivity for mutant PI3Ka over wild-type and other PI3K isoforms is designed to widen the
therapeutic window and minimize toxicities often associated with pan-PI3K inhibitors.[12][13]
[14]

Chemical Identity and Physicochemical Properties

Inavolisib is a synthetic organic compound belonging to the benzoxazepin-oxazolidinone
class.[13] Its chemical structure and key identifiers are detailed below.
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Table 2: Physicochemical and Pharmacokinetic

Properties
Property Value Reference(s)
Molecular Weight 407.37 g/mol [1][15]
White to off-white, greyish
Appearance pink, greyish orange, or [15]
greyish yellow powder
pH-dependent aqueous
solubility (greatest at low pH).
Solubility ~ P sy
Soluble in DMSO (81-240
mg/mL).
Oral Bioavailability 76% [6][12]
Tmax (Time to Peak) ~3 hours [12]
Plasma Protein Binding 37% [5]1[6]
Volume of Distribution (Vd) 155 L [6][12]
Elimination Half-Life 15 hours [6][12]
Clearance 8.8 L/h [6][12]
Primarily via hydrolysis;
Metabolism minimal metabolism by CYP3A  [6]
enzymes.
49% in urine (40%
Excretion unchanged), 48% in feces [6][12]

(11% unchanged)

Mechanism of Action and Signaling Pathway

Inavolisib's primary target is the p110a catalytic subunit of PI3Ka, a crucial enzyme in the

PIBK/AKT/mTOR signaling cascade.[8][9] In cancers with activating PIK3CA mutations, this

pathway becomes constitutively active, driving uncontrolled cell proliferation and survival.[18]
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Inavolisib exerts its function through a novel, dual mechanism:

o ATP-Competitive Inhibition: It binds to the ATP pocket of PI3Ka, preventing the
phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-
3,4,5-trisphosphate (PIP3).[1][2][4] This action blocks the recruitment and activation of
downstream effectors like AKT.[8]

o Mutant-Selective Degradation: Uniquely, inavolisib selectively binds to the mutant p110a
protein complex, triggering its proteasome-mediated degradation.[5][6][7] This removes the
oncogenic driver protein, leading to a more durable inhibition of the pathway and preventing
the feedback reactivation often seen with other PI3K inhibitors.[5][6]

This dual action results in the inhibition of cell proliferation and the induction of apoptosis in
PIK3CA-mutated cancer cells.[12]
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Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory mechanism of
inavolisib.

Pharmacodynamics and In-Vitro Efficacy

Inavolisib is highly potent against PI3Ka, with nanomolar to sub-nanomolar activity. Its
selectivity is a key feature, showing over 300-fold greater inhibition of the alpha isoform
compared to the beta, delta, and gamma isoforms, which is anticipated to reduce off-target
toxicities like gastrointestinal issues.[4][12][13]

Table 3: In-Vitro Activity of Inavolisib

Target / Cell Line Assay Type Value Reference(s)
Kinase Inhibition
PI3Ka ICs0: 0.038 nM [L1[2][3]1[4][29]
Assay
Kinase Inhibition >300-fold less potent
PISKB [4][14]
Assay than a
Kinase Inhibition >300-fold less potent
PI3KS [4][14]
Assay than a
Kinase Inhibition >300-fold less potent
PI3Ky [4][14]
Assay than a
HCC1954 (Breast Cell Proliferation
ECso: 60 nM [11[2]
Cancer) Assay
MCF7 (Breast Cell Proliferation
ECso: 30 nM [1]12]
Cancer) Assay

Experimental Protocols

The characterization of inavolisib involves standard biochemical and cell-based assays to
determine its potency, selectivity, and cellular effects.

Kinase Inhibition Assay (Biochemical Potency)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target
kinase.
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Objective: To determine the I1Cso value of inavolisib against PI3Ka.

Methodology (Representative):

e Reagents: Recombinant human PI3Ka enzyme, PIP2 substrate, ATP, and a detection
reagent (e.g., ADP-Glo™).

e Procedure:

o A serial dilution of inavolisib is prepared in DMSO and added to microplate wells.

o Recombinant PI3Ka enzyme is added to the wells and incubated with the compound.

o The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.

o The reaction is allowed to proceed for a defined period at room temperature.

o The reaction is stopped, and the amount of ADP produced (correlating with kinase activity)
is quantified using a luminescence-based detection reagent.

o Data Analysis: Luminescence signals are plotted against the logarithm of inavolisib
concentration. A sigmoidal dose-response curve is fitted to the data to calculate the ICso
value.
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Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell Proliferation Assay (Cellular Potency)
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This assay measures the effect of a compound on the proliferation or viability of cancer cell
lines.

Objective: To determine the ECso value of inavolisib in PIK3CA-mutant cancer cells (e.g.,
MCF7, HCC1954).

Methodology (Representative):

e Reagents: Cancer cell lines, cell culture medium, and a viability detection reagent (e.qg.,
CellTiter-Glo®).

e Procedure:

[¢]

Cells are seeded into 96-well plates and allowed to adhere overnight.

[e]

The culture medium is replaced with fresh medium containing serial dilutions of
inavolisib.

o

Cells are incubated with the compound for a specified period (e.g., 4 days).[1]

[e]

A viability reagent (which measures intracellular ATP levels) is added to each well.

o

Luminescence is measured using a plate reader.

o Data Analysis: The luminescence signal, which is proportional to the number of viable cells,
is normalized to untreated controls and plotted against the logarithm of inavolisib
concentration to determine the ECso value.
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Caption: Workflow for a cell-based proliferation/viability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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